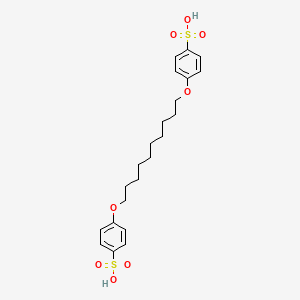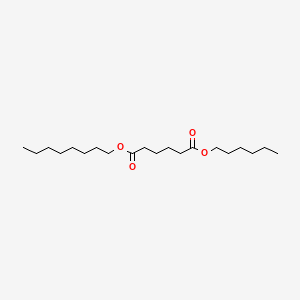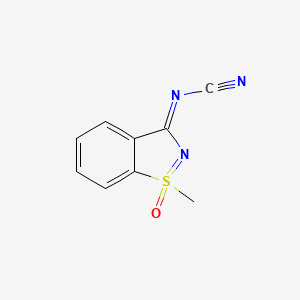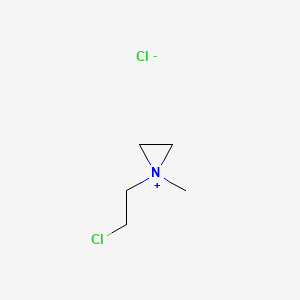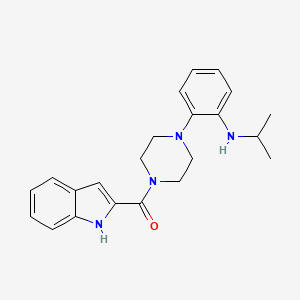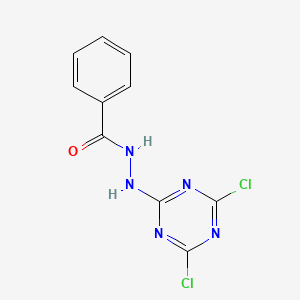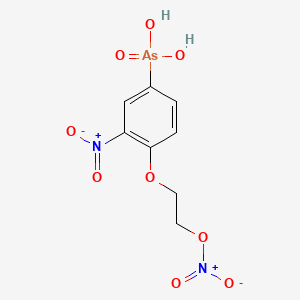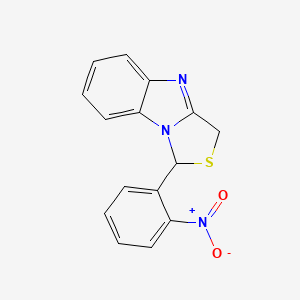
7-chloro-9H-fluorene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H9ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxylic acid functional group at the 4-position and a chlorine atom at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9H-fluorene-4-carboxylic acid typically involves the chlorination of fluorene followed by carboxylation. One common method includes the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7-position. The resulting 7-chlorofluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-chloro-9H-fluorenone-4-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 7-Chloro-9H-fluorenone-4-carboxylic acid.
Reduction: 7-Chloro-9H-fluorene-4-methanol or 7-chloro-9H-fluorene-4-aldehyde.
Substitution: Products depend on the nucleophile used, such as 7-methoxy-9H-fluorene-4-carboxylic acid.
Applications De Recherche Scientifique
7-Chloro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-chloro-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
9H-Fluorene-4-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
7-Nitro-9H-fluorene-4-carboxylic acid: Contains a nitro group instead of a chlorine atom, leading to distinct electronic and steric effects.
7-Chloro-9H-fluorene-1-carboxylic acid: The carboxylic acid group is at the 1-position instead of the 4-position, altering its chemical behavior.
Uniqueness: 7-Chloro-9H-fluorene-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group at specific positions on the fluorene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
6954-56-9 |
|---|---|
Formule moléculaire |
C14H9ClO2 |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
7-chloro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H9ClO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) |
Clé InChI |
KLYWKFQXUGRONV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



